Acetylstrophanthidin

説明

It is an ATPase inhibitor and a cardiotonic. Cardiac glycoside , derivative of Strophantidin from plants of the Strophantus genus, Apocynaceae

IC50 for cardiac Na+/K+-ATPase inhibition: 0.4 μM; IC50 for renal Na+/K+-ATPase inhibition: 1.3 μM;

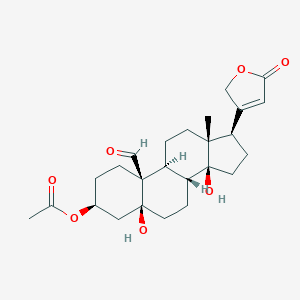

Acetylstrophanthidin is an acetate ester that is strophanidin acetylated at the 3beta-hydroxy group. It has a role as an anti-arrhythmia drug. It derives from a strophanthidin.

作用機序

Target of Action

Acetylstrophanthidin, also known as Strophanthidin 3-acetate, primarily targets the Na+/K±ATPase in cardiac cells . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for the proper functioning of the heart.

Mode of Action

This compound interacts with its target, the Na+/K±ATPase, in a biphasic manner . At low concentrations (0.1 and 1 nmol/L), it increases the activity of the enzyme, while at higher concentrations (1~100 µmol/L), it inhibits the enzyme . This interaction leads to changes in the polarization-repolarization phase of the action potential, its excitability or refractoriness, or impulse conduction or membrane responsiveness within cardiac fibers .

Biochemical Pathways

The interaction of this compound with the Na+/K±ATPase affects the sodium-potassium pump mechanism, altering the ionic balance within the cardiac cells . This disruption can lead to changes in the action potential of the cells, affecting the heart’s rhythm and contractility .

Pharmacokinetics

It is known that the compound has a rapid onset of action, with full effectiveness reached within 20 minutes after intravenous injection . The toxic effects wear off in less than 14 minutes , suggesting a short half-life and rapid clearance from the body.

Result of Action

The primary result of this compound’s action is its anti-arrhythmic effect . By interacting with the Na+/K±ATPase, it can alter the action potential of cardiac cells, potentially correcting abnormal heart rhythms . At higher concentrations, it can also induce transient depolarizations, leading to arrhythmias .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of extracellular potassium can modulate its biphasic effect on the Na+/K±ATPase .

生物活性

Acetylstrophanthidin (AcS) is a cardiac glycoside derived from the plant Strophanthus gratus, known for its potent inotropic effects, which enhance the contractility of cardiac muscle. This compound has been extensively studied for its physiological and pharmacological properties, particularly in relation to cardiac function and membrane dynamics. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound primarily exerts its effects through inhibition of the Na+/K+ ATPase pump, leading to increased intracellular sodium concentrations. This, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in enhanced myocardial contractility.

-

Inotropic Effects : AcS has been shown to produce a positive inotropic response in various cardiac tissues. Research indicates that the drug's action is characterized by:

- A shift in the tension-voltage relationship, allowing greater tension development with depolarization steps above a mechanical threshold of approximately -50 mV .

- Marked potentiation of twitch tension in tetrodotoxin-treated muscles, indicating its significant role in modifying contractile dynamics .

- Action Potential Modulation : AcS influences action potential duration:

- Electrophysiological Changes : Studies have shown that AcS can induce depolarization and diastolic tension at later stages of drug action. Elevated magnesium concentrations have been noted to suppress these effects .

Table 1: Summary of Key Research Studies on this compound

Case Studies

Several case studies have documented the clinical implications of this compound administration:

- Case Study 1 : A study involving 14 animals with induced ventricular fibrillation demonstrated that AcS initially caused coronary constriction and a subsequent decrease in coronary blood flow. This highlights its dual role as both a cardiac stimulant and a potential vasoconstrictor under certain conditions .

- Case Study 2 : In clinical settings, patients receiving digitalis therapy have shown improved cardiac output when this compound is included as part of their treatment regimen. The compound's ability to enhance myocardial contractility has been particularly beneficial for patients with heart failure.

科学的研究の応用

Scientific Research Applications

-

Cardiac Function Studies

- Acetylstrophanthidin has been extensively studied for its effects on cardiac muscle contraction. Research indicates that it strengthens developed twitches and cooling contractures in rabbit ventricular muscle at concentrations ranging from 1-4 µM, achieving a positive inotropic effect averaging 150-160% of control .

-

Calcium Dynamics

- Studies have shown that this compound enhances the availability of sarcoplasmic reticulum calcium stores, which is crucial for muscle contraction. This effect may occur without an initial increase in sarcoplasmic reticulum calcium levels, suggesting a complex interaction with calcium dynamics during cardiac muscle contraction .

-

Comparative Pharmacology

- This compound's effects have been compared with other cardiac glycosides to elucidate its unique properties and potential advantages in therapeutic applications. It shares structural similarities with compounds like digoxin but exhibits distinct pharmacodynamic profiles.

Table 1: Summary of Key Research Findings on this compound

Clinical Implications and Future Research Directions

Despite its promising effects on cardiac function, this compound is not widely used clinically due to safety concerns. Future research may focus on:

- Development of Safer Analogues : Investigating modifications to this compound’s structure to enhance efficacy while reducing toxicity.

- Mechanistic Studies : Further exploration of its action on calcium dynamics could inform new therapeutic strategies for heart failure.

- Clinical Trials : Well-designed trials are necessary to assess the safety and efficacy of this compound or its derivatives in human populations.

特性

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZAERUVCODZQO-VWCUIIQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018935 | |

| Record name | Acetylstrophanthidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-38-8 | |

| Record name | Acetylstrophanthidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylstrophanthidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylstrophanthidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylstrophanthidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5β,14-dihydroxy-19-oxocard-20(22)enolide 3β-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSTROPHANTHIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG33H36364 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。